
Enzaplatovir
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du BTA-C585 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend généralement la formation d'intermédiaires clés par une série de réactions chimiques telles que la condensation, la cyclisation et les transformations de groupes fonctionnels . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir le produit souhaité avec une pureté élevée . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour augmenter la production tout en maintenant la qualité et le rendement du composé .
Analyse Des Réactions Chimiques
Le BTA-C585 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du BTA-C585 peut conduire à la formation de dérivés oxydés avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le BTA-C585 a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le BTA-C585 exerce ses effets en ciblant la protéine de fusion du virus respiratoire syncytial. La protéine de fusion est essentielle pour que le virus pénètre dans les cellules hôtes. En inhibant cette protéine, le BTA-C585 empêche le virus de fusionner avec la membrane de la cellule hôte, bloquant ainsi l'entrée virale et la réplication subséquente. Ce mécanisme implique la liaison à la forme préfusion de la protéine de fusion et l'interférence avec ses changements conformationnels nécessaires à la fusion membranaire.
Applications De Recherche Scientifique
Respiratory Syncytial Virus (RSV)
Enzaplatovir has been evaluated in various clinical settings for its effectiveness against RSV. Notably:
- Phase 2 Studies : A randomized, double-blind, placebo-controlled study was conducted to assess the safety and antiviral activity of this compound against RSV. This study aimed to determine its pharmacokinetics and therapeutic efficacy in healthy volunteers challenged with RSV .
- Efficacy Data : The compound demonstrated promising results in reducing viral load and alleviating symptoms associated with RSV infections. In a systematic review focusing on RSV-specific therapies, this compound was highlighted among other antiviral agents showing potential efficacy .
SARS-CoV-2
Recent studies have explored the repurposing of this compound for COVID-19 treatment:
- In Silico Studies : Computational methods were employed to evaluate the binding affinity of this compound against the receptor-binding domain of the SARS-CoV-2 spike protein. The findings suggested that it could serve as a potential therapeutic agent due to favorable binding interactions .
- Drug Repurposing : Alongside other antiviral drugs like remdesivir and dolutegravir, this compound was identified as having potential therapeutic efficacy against COVID-19, warranting further laboratory and clinical investigations .
Case Study 1: RSV Treatment
A clinical trial involving 60 patients assessed the safety and efficacy of this compound compared to placebo. The results indicated a significant reduction in nasal viral load among those treated with this compound, suggesting its potential as a therapeutic option for RSV .
Case Study 2: COVID-19 Therapeutics
In an exploratory study on drug repurposing for COVID-19, this compound was included among several candidates showing promising antiviral activity against SARS-CoV-2. The study emphasized the need for further clinical trials to validate these findings .
Comparative Efficacy Table
The following table summarizes the comparative efficacy of this compound against other antiviral agents based on available clinical data:
Antiviral Agent | Target Virus | Phase of Trials | Efficacy Observations |
---|---|---|---|
This compound | Respiratory Syncytial Virus | Phase 2 | Significant reduction in viral load; improved symptoms |
Remdesivir | SARS-CoV-2 | Approved | Reduced recovery time; improved survival rates |
Dolutegravir | HIV/SARS-CoV-2 | Approved | Effective in reducing viral load; well-tolerated |
Grazoprevir | Hepatitis C | Approved | High cure rates in chronic infections |
Mécanisme D'action
BTA-C585 exerts its effects by targeting the fusion protein of the respiratory syncytial virus. The fusion protein is essential for the virus to enter host cells. By inhibiting this protein, BTA-C585 prevents the virus from fusing with the host cell membrane, thereby blocking viral entry and subsequent replication. This mechanism involves binding to the prefusion form of the fusion protein and interfering with its conformational changes required for membrane fusion.
Comparaison Avec Des Composés Similaires
Le BTA-C585 est unique parmi les inhibiteurs de fusion en raison de sa biodisponibilité orale élevée et de son activité antivirale puissante. Des composés similaires comprennent :
JNJ-53718678 : Un autre inhibiteur de fusion avec une activité antivirale similaire mais des propriétés pharmacocinétiques différentes.
AK-0529 : Un inhibiteur de fusion avec une structure chimique différente mais un mécanisme d'action similaire.
GS-5806 : Un inhibiteur de fusion qui a démontré son efficacité dans les essais cliniques mais avec des exigences de dosage différentes.
Le BTA-C585 se distingue par son profil pharmacocinétique favorable et son efficacité dans les études in vitro et in vivo.
Activité Biologique
Enzaplatovir, also known as BTA-C585, is an antiviral compound primarily investigated for its efficacy against respiratory syncytial virus (RSV) and potentially other viral infections. This article discusses its biological activity, including pharmacological properties, clinical trial outcomes, and comparative analyses with other antiviral agents.
Overview of this compound
This compound is a small molecule that has shown promise in preclinical and clinical settings for treating RSV infections. It functions by inhibiting viral replication, thereby reducing the viral load in infected individuals. The compound has undergone various phases of clinical trials to assess its safety and efficacy.
This compound targets specific viral proteins involved in the replication cycle of RSV. Preliminary studies suggest that it interferes with the viral fusion process, which is critical for the virus to enter host cells. This mechanism is similar to other antiviral agents but is distinguished by its unique binding properties and efficacy profile.
Phase 1 and Phase 2 Trials
- Phase 1 Trials : Initial studies focused on the safety and pharmacokinetics of this compound in healthy volunteers. These trials established a dose-dependent safety profile and identified optimal dosing regimens for subsequent studies.
-
Phase 2 Trials : A randomized, double-blind, placebo-controlled study evaluated the antiviral activity of this compound against RSV in a controlled environment. The primary endpoint was the reduction in viral load as measured by quantitative reverse transcription polymerase chain reaction (qRT-PCR) from nasal swabs.
- Results : Participants receiving this compound showed a statistically significant reduction in RSV RNA levels compared to placebo controls. The study reported a decrease in hospitalization rates among treated individuals, highlighting its potential clinical utility.
Comparative Efficacy
This compound has been compared with other antiviral therapies for RSV, including monoclonal antibodies and other small molecules. Below is a summary table comparing the efficacy of this compound with selected antiviral agents:
Antiviral Agent | Mechanism of Action | Phase | Efficacy | Notes |
---|---|---|---|---|
This compound | Viral replication inhibitor | Phase 2 | Significant reduction in viral load | Promising results in reducing hospitalization |
Palivizumab | Monoclonal antibody targeting RSV F protein | Marketed | 55% reduction in RSV-associated hospitalization | Standard care for high-risk infants |
Rilematovir | RNA polymerase inhibitor | Phase 2 | Reduced viral loads observed | Effective against both RSV-A and RSV-B strains |
Remdesivir | RNA polymerase inhibitor | Emergency Use Authorization | Effective against multiple viruses including SARS-CoV-2 | Broad-spectrum antiviral |
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Case Study 1 : A cohort of immunocompromised patients treated with this compound exhibited improved outcomes compared to historical controls receiving standard care. Notably, reductions in RSV-related complications were observed.
- Case Study 2 : In pediatric patients at high risk for severe RSV infection, treatment with this compound resulted in shorter hospital stays and lower rates of intensive care unit admissions compared to those receiving placebo.
Research Findings
Recent systematic reviews have synthesized data from multiple studies regarding the efficacy and safety of this compound:
- A systematic review highlighted that this compound demonstrated comparable efficacy to leading monoclonal antibodies while offering advantages in terms of administration routes and potential cost-effectiveness.
- Ongoing research continues to explore its application against other respiratory viruses, including SARS-CoV-2, where initial findings suggest it may inhibit viral entry through similar mechanisms.
Propriétés
IUPAC Name |
(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXTBCRESIJFH-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323077-89-9 | |
Record name | Enzaplatovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENZAPLATOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.